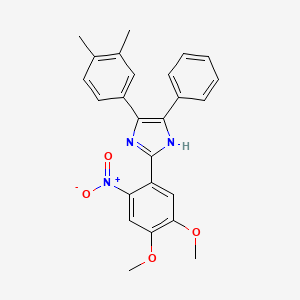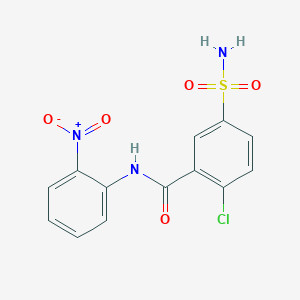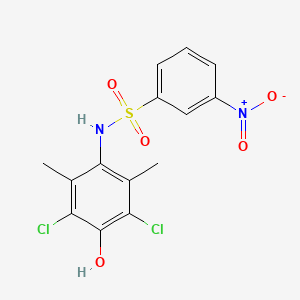![molecular formula C17H14N2O6 B3964807 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964807.png)
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as AG-490, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of Janus kinase 2 (JAK2). The inhibition of JAK2 has been shown to have a significant impact on a variety of physiological and pathological processes, making AG-490 a valuable tool for investigating these processes.
Mechanism of Action
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exerts its effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in cytokine signaling. JAK2 is activated by cytokine receptors and phosphorylates downstream signaling molecules, leading to the activation of various cellular processes. This compound blocks JAK2 activity by binding to the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of JAK2 by this compound has a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce angiogenesis. In immune cells, this compound has been shown to modulate cytokine production, inhibit T cell activation, and reduce inflammation. In the nervous system, this compound has been shown to protect against oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its specificity for JAK2, which allows for the selective inhibition of JAK2-mediated signaling pathways. This specificity also reduces the likelihood of off-target effects and toxicity. However, this compound has some limitations in lab experiments, including its relatively low potency compared to other JAK2 inhibitors and its poor solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective JAK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of JAK2 in other physiological and pathological processes, such as inflammation, metabolism, and aging. Additionally, this compound could be used as a tool to investigate the potential therapeutic benefits of JAK2 inhibition in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases.
Scientific Research Applications
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking JAK2-mediated signaling pathways. In immunology, this compound has been used to investigate the role of JAK2 in cytokine signaling and immune cell function. In neuroscience, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
properties
IUPAC Name |
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-15-7-6-10(8-13(15)19(23)24)14(20)9-17(22)11-4-2-3-5-12(11)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPNGWZQAZSCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-4-(2-chlorophenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3964724.png)
![2,4-dichloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3964733.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964740.png)


![N-{[1-(3-cyclohexylpropanoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B3964777.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B3964783.png)
![3-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964789.png)
![1-(2,4-dichlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrochloride](/img/structure/B3964795.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964803.png)

![5-(3-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B3964816.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964823.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine](/img/structure/B3964832.png)